1-Benzyloxy-2,3-difluorobenzene
Overview
Description
“1-Benzyloxy-2,3-difluorobenzene” is a chemical compound with the CAS Number: 144292-53-5 . It has a molecular weight of 220.22 and its IUPAC name is 1-(benzyloxy)-2,3-difluorobenzene . It is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .
Molecular Structure Analysis
The molecular structure of “1-Benzyloxy-2,3-difluorobenzene” contains a total of 27 bonds; 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 ether (aromatic) .
Physical And Chemical Properties Analysis
“1-Benzyloxy-2,3-difluorobenzene” is a solid at room temperature . The storage temperature is 2-8°C .
Scientific Research Applications
Synthesis of Enantiomerically Enriched Dihydrobenzofurans
- A novel approach for preparing racemic 1-benzyloxy-2-oxiranylmethylbenzenes, leading to the synthesis of enantioselective dihydrobenzofurans, was described using hydrolytic kinetic resolution and intramolecular epoxide ring opening (Bhoga, 2005).
Gold-Catalyzed Redox Reactions
- The treatment of 2-epoxy-1-alkynylbenzenes with electron-rich alkenes and a gold catalyst leads to the formation of 2-alkenyl-1-(2,3-dihydrofuran-4-yl)benzenes, demonstrating a gold-catalyzed redox reaction for constructing 2,3-dihydrofuran cores (Li, Lin, & Liu, 2010).
Aromatic Nucleophilic Substitution Mechanism
- Research on the substitution of fluorine in difluorobenzenes using Dimethyl(trimethylsilyl)phosphane revealed insights into the concerted mechanism of aromatic nucleophilic substitution (Goryunov et al., 2010).
Photocatalyzed Benzylic Fluorination
- A study on the photocatalyzed oxidation of benzylic compounds showed a method for synthesizing benzylic fluorides, highlighting the formation of intermediate radical cations (Bloom, McCann, & Lectka, 2014).
C−H···F Interactions in Crystal Structures
- Analysis of C−H···F−C interactions in crystalline fluorobenzenes provided insight into the weak acceptor capabilities of the C−F group in these structures (Thalladi et al., 1998).
High-Purity Synthesis for Pharmaceutical Applications
- A method for preparing high-purity 1-chloro-2,6-difluorobenzene, useful as an intermediate in pharmaceutical applications, was developed (Moore, 2003).
Benzylation of Alcohols
- The use of 2-Benzyloxy-1-methylpyridinium triflate in the benzylation of alcohols demonstrates a stable and efficient approach for converting alcohols into benzyl ethers (Poon & Dudley, 2006).
Liquid Crystal Oligomer Properties
- Research on liquid crystal oligomers containing a 2,3-difluoro-1,4-diphenylbenzene unit explored their physical properties and electrooptical response, providing insights into oligomeric effects (Chiba & Yoshizawa, 2008).
Safety And Hazards
properties
IUPAC Name |
1,2-difluoro-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUKTEJLXPEDGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-2,3-difluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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